

Application Notes and Protocols for TINUVIN-1130 in Acrylic Resins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TINUVIN-1130**

Cat. No.: **B185860**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the incorporation and performance evaluation of **TINUVIN-1130**, a hydroxyphenyl-benzotriazole class UV absorber, in acrylic resin formulations. The following protocols are intended to serve as a comprehensive guide for researchers and scientists in developing UV-stable acrylic-based materials.

Introduction

TINUVIN-1130 is a liquid UV absorber designed for various coating applications, including those based on acrylic resins.^{[1][2][3][4]} Its primary function is to protect the polymer matrix and light-sensitive substrates from degradation caused by UV radiation, thereby preventing gloss reduction, cracking, blistering, delamination, and color change.^{[1][3]} For enhanced performance, **TINUVIN-1130** is often used in synergy with a Hindered Amine Light Stabilizer (HALS).^{[1][3][5]} This document outlines the procedures for formulating, curing, and testing acrylic resins containing **TINUVIN-1130**.

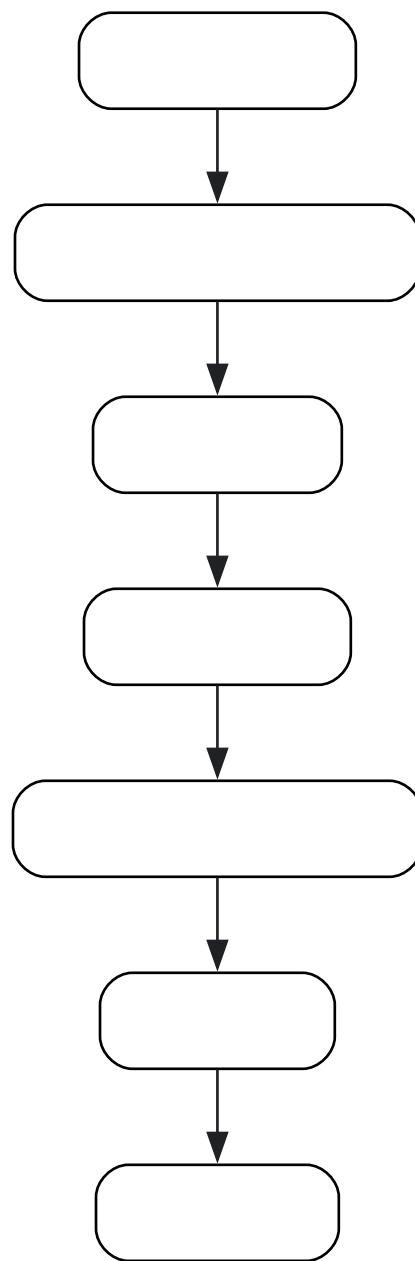
Materials and Reagents

Material/Reagent	Supplier	Notes
Acrylic Resin	e.g., Joncyl® series	Select a suitable acrylic resin based on the specific application requirements.
TINUVIN-1130	BASF or equivalent	Liquid UV absorber.
TINUVIN-292 (or other suitable HALS)	BASF or equivalent	Hindered Amine Light Stabilizer.
Photoinitiator	e.g., Irgacure® series	Required for UV-curable formulations.
Reactive Diluent	e.g., TMPTA	To adjust viscosity.
Substrate	e.g., Steel panels, plastic sheets	Dependent on the end-use application.
Solvents (if applicable)	e.g., Butylcarbitol	For dilution and cleaning. TINUVIN-1130 is miscible with many common solvents. [1] [3] [6]

Experimental Protocols

Formulation of TINUVIN-1130 Stabilized Acrylic Resin

This protocol describes the preparation of a UV-curable acrylic resin formulation. The concentrations are based on the weight percent of the total binder solids.[\[3\]](#)


Table 1: Recommended Concentration Ranges for Additives

Additive	Recommended Concentration (% by weight of binder solids)
TINUVIN-1130	1.0 - 3.0% [1]
HALS (e.g., TINUVIN-292)	0.5 - 2.0% [1]

Procedure:

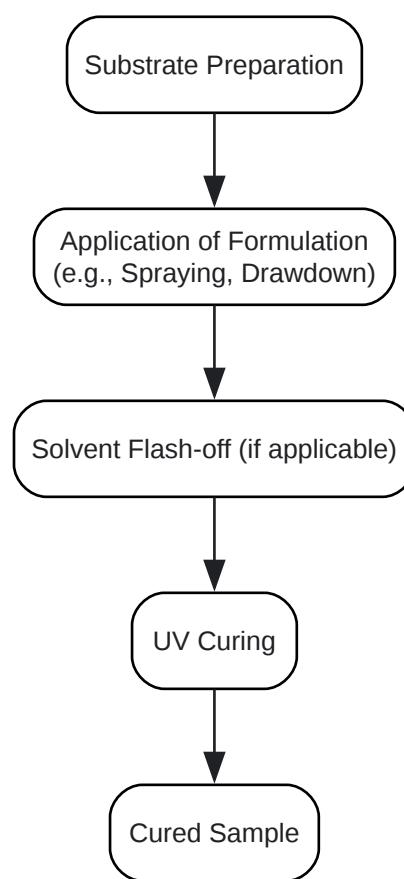
- In a suitable mixing vessel, weigh the acrylic resin.
- Add the reactive diluent, if necessary, to achieve the desired application viscosity.
- Add the photoinitiator and mix until fully dissolved. The choice and concentration of the photoinitiator are critical for the curing process.
- Add **TINUVIN-1130** to the mixture within the recommended concentration range (e.g., 2.0%).
- Add the HALS (e.g., TINUVIN-292) to the mixture within the recommended concentration range (e.g., 1.0%).
- For water-borne systems, the dispersion of **TINUVIN-1130** can be facilitated by pre-diluting it with a water-miscible solvent like butylcarbitol.[\[1\]](#)[\[3\]](#)[\[6\]](#)
- Mix the formulation thoroughly at a controlled speed to ensure homogeneity and avoid air entrapment.

Diagram 1: Formulation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for preparing the stabilized acrylic resin formulation.

Application and Curing


Procedure:

- Apply the formulated acrylic resin onto the chosen substrate using a suitable method such as pneumatic spray application or a wire-wound drawdown bar to achieve a consistent film

thickness (e.g., 40 µm).[7]

- For solvent-based systems, allow for a flash-off period for the solvent to evaporate.
- Cure the coated substrate using a UV curing device. The UV dose and intensity are critical parameters that need to be optimized based on the resin system and the presence of UV absorbers. A typical UV dose might be in the range of 4000-5000 mJ/cm².[7] It's important to note that UV absorbers can influence the curing depth.[8][9]

Diagram 2: Application and Curing Process

[Click to download full resolution via product page](#)

Caption: Process flow from substrate preparation to the cured sample.

Performance Testing: Accelerated Weathering

To evaluate the effectiveness of **TINUVIN-1130**, the cured samples should be subjected to accelerated weathering tests according to established standards.

Apparatus:

- QUV Accelerated Weathering Tester (ASTM G154)[\[10\]](#)[\[11\]](#)
- Xenon Arc Weathering Apparatus (ASTM G155)[\[10\]](#)[\[12\]](#)

Procedure (based on ASTM G154):

- Place the cured samples in the QUV tester.
- Expose the samples to cycles of UV light and moisture condensation to simulate outdoor weathering. The specific cycle conditions (e.g., UV-A or UV-B lamps, temperature, and duration) should be selected based on the intended application.
- Periodically remove the samples for evaluation of physical and optical properties. For example, 480 hours in a QUV chamber can simulate approximately 8 years of UV exposure. [\[13\]](#)

Table 2: Typical Accelerated Weathering Test Parameters

Parameter	ASTM G154	ASTM G155
Light Source	Fluorescent UV Lamps (UVA-340, UVB-313)	Filtered Xenon Arc
Exposure Cycle	Cycles of UV exposure and condensation	Cycles of light and water spray
Monitored Properties	Color change, gloss retention, chalking, cracking, blistering	Color change, gloss retention, chalking, cracking, blistering

Evaluation of Stabilizer Performance

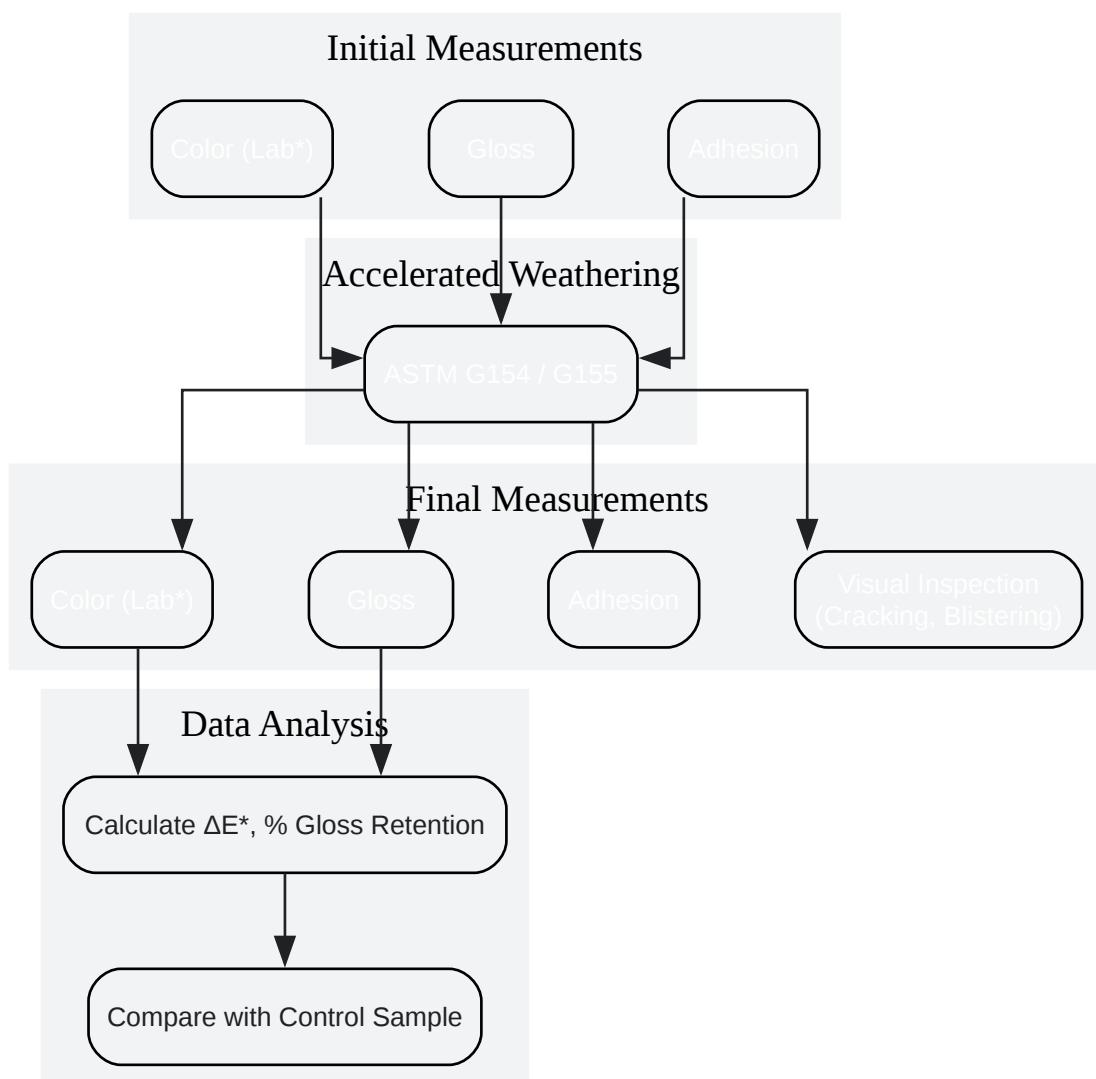
The performance of **TINUVIN-1130** is quantified by measuring the changes in the physical and optical properties of the acrylic resin after accelerated weathering.

1. Color Measurement:

- Method: Use a spectrophotometer to measure the CIE Lab* color values of the samples before and after weathering, according to ASTM E308.[14]
- Data Presentation: Calculate the total color change (ΔE) *using the following formula: $\Delta E = \sqrt{(\Delta L)^2 + (\Delta a)^2 + (\Delta b)^2}$* A higher positive b value indicates a stronger yellow color.[14]

2. Gloss Measurement:

- Method: Use a gloss meter to measure the specular gloss of the samples at a specific angle (e.g., 20°, 60°, or 85°) before and after weathering, according to ASTM D523.
- Data Presentation: Calculate the percentage of gloss retention.


3. Physical Integrity:

- Method: Visually inspect the samples for any signs of cracking, blistering, or delamination according to relevant ASTM standards (e.g., ASTM D714 for blistering, ASTM D660 for checking).
- Data Presentation: Report the observations using a standardized rating system.

Table 3: Summary of Performance Evaluation

Property	Test Method	Data Presentation
Color Change	ASTM E308	$\Delta E, \Delta b$
Gloss Retention	ASTM D523	% Gloss Retention
Cracking	ASTM D660	Rating (e.g., 10 = no cracking)
Blistering	ASTM D714	Rating (Size and Frequency)
Adhesion	ASTM D3359 (Cross-hatch)	Rating (0B to 5B)

Diagram 3: Performance Evaluation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the performance of the stabilized acrylic resin.

Safety Precautions

- Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **TINUVIN-1130** and all other chemicals before use.
- Handle UV curing equipment with caution and follow the manufacturer's safety guidelines to avoid exposure to UV radiation.

By following these detailed protocols, researchers can effectively incorporate **TINUVIN-1130** into acrylic resins and rigorously evaluate its performance in enhancing the UV stability of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 2. ulprospector.com [ulprospector.com]
- 3. kianresin.com [kianresin.com]
- 4. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 5. researchgate.net [researchgate.net]
- 6. hunan-chem.com [hunan-chem.com]
- 7. ipa.fraunhofer.de [ipa.fraunhofer.de]
- 8. researchgate.net [researchgate.net]
- 9. Effect of a red-shifted benzotriazole UV absorber on curing depth and kinetics in visible light initiated photopolymer resins for 3D printing [kci.go.kr]
- 10. Assessing Acrylic Resin's Optical Aging Under Sunlight [eureka.patsnap.com]
- 11. highperformancecoatings.org [highperformancecoatings.org]
- 12. Five test methods for evaluating coating durability [en1.nbchao.com]
- 13. infinitalab.com [infinitalab.com]
- 14. radtech.org [radtech.org]
- To cite this document: BenchChem. [Application Notes and Protocols for TINUVIN-1130 in Acrylic Resins]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185860#experimental-protocol-for-tinuvin-1130-in-acrylic-resins>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com